diMethyl 4,6-dihydroxyisophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4,6-dihydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTOZSKJCALTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 4,6 Dihydroxyisophthalate and Its Precursors
Esterification Pathways for the Synthesis of diMethyl 4,6-dihydroxyisophthalate
The direct synthesis of this compound is primarily achieved through the esterification of 4,6-dihydroxyisophthalic acid. This process involves the reaction of the dicarboxylic acid with methanol (B129727), typically facilitated by a catalyst.
Catalytic Esterification Reactions and Optimization Strategies
The classic method for this transformation is the Fischer esterification, which involves heating a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this involves reacting 4,6-dihydroxyisophthalic acid with methanol. chemicalbook.com
Commonly used strong mineral acids include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking this carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester. masterorganicchemistry.com
Optimization of these reactions is crucial for maximizing yield and purity. Key parameters that are often adjusted include the reaction temperature, the molar ratio of reactants, and the amount of catalyst. Studies on the esterification of other dicarboxylic acids have shown that increasing the temperature to a certain optimum can drastically increase the conversion rate. aip.org For example, in one study, the conversion of dicarboxylic acids with an alcohol showed a significant increase when the temperature was raised from 100 °C to 120 °C. aip.org The amount of catalyst is also a critical factor; using an optimal percentage (e.g., 2% w/w of the diacid) can lead to the highest conversion, while too much or too little can be less effective. aip.org
Heterogeneous catalysts, such as alumina, offer an environmentally friendlier alternative, facilitating selective esterification and easier separation from the reaction mixture. rsc.org
Table 1: Overview of Catalytic Systems for Dicarboxylic Acid Esterification
| Catalyst System | Reactant Type | Typical Conditions | Key Findings |
|---|---|---|---|
| Sulfuric Acid | Dicarboxylic Acid + Alcohol | 120°C, 4 hours, 1:2.5 acid:alcohol ratio | Optimum conditions can lead to high ester conversion. aip.org |
| Alumina | Dicarboxylic Acid + Methanol | Varies | Provides a heterogeneous, environmentally friendly option. rsc.org |
| Titanium-based | Terephthalic Acid + Ethylene (B1197577) Glycol | 260-270°C | Effective for producing polyesters with reduced yellowing. googleapis.com |
| Enzymes (Lipases) | Dicarboxylic Acid Derivatives + Alcohols | Organic Solvents | Allows for high regioselectivity in acylating polyhydroxylated compounds. beilstein-journals.orgnih.gov |
Solvent Effects and Reaction Parameter Influences on Yield and Selectivity
The choice of solvent can significantly influence the kinetics and equilibrium of esterification reactions. nih.govelsevierpure.com While the alcohol reactant (methanol) can sometimes serve as the solvent, in many cases, an additional co-solvent is used. gaylordchemical.com
The solvent's role is to mediate the interactions between the reacting species. Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to predict how different solvents affect reaction equilibria by accounting for the activity coefficients of reactants and products. nih.govelsevierpure.com
Research has shown that:
Acetonitrile (ACN) can promote esterification reactions. elsevierpure.com
Dimethylformamide (DMF) can strongly suppress the reaction. elsevierpure.com
Dimethyl sulfoxide (B87167) (DMSO) , another dipolar aprotic solvent, has been shown to provide nearly quantitative yields and faster reaction times compared to other similar solvents in certain base-catalyzed esterifications. gaylordchemical.com
Nonpolar solvents like hexane (B92381) and isooctane (B107328) are often favored for enzyme-catalyzed esterifications as the lipase (B570770) enzymes tend to be more active in these environments. researchgate.net
The reaction yield is governed by the equilibrium nature of the Fischer esterification. To drive the reaction toward the product side, it is common to use a large excess of the alcohol (methanol) or to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus or molecular sieves.
Table 2: Impact of Solvents on Esterification Reactions
| Solvent | Type | General Effect on Esterification | Reference |
|---|---|---|---|
| Acetonitrile (ACN) | Polar Aprotic | Promotes reaction | elsevierpure.com |
| Dimethylformamide (DMF) | Polar Aprotic | Suppresses reaction | elsevierpure.com |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Can increase reaction rate and yield | gaylordchemical.com |
| Hexane | Nonpolar | Favorable for lipase-catalyzed reactions | researchgate.net |
| Tetrahydrofuran (THF) | Polar Aprotic | Studied as a reaction medium | nih.govelsevierpure.com |
Precursor Synthesis Routes to 4,6-dihydroxyisophthalic Acid
The availability of the precursor, 4,6-dihydroxyisophthalic acid, is essential for the synthesis of its dimethyl ester. ontosight.ai This aromatic dicarboxylic acid is characterized by a benzene (B151609) ring substituted with two hydroxyl groups and two carboxylic acid groups. ontosight.aichemspider.comnih.gov
Improved Methodologies for Large-Scale Preparation of Key Intermediates
A significant advancement in the synthesis of 4,6-dihydroxyisophthalic acid is an improved method for its large-scale preparation. researchgate.net This process, a modification of the Kolbe-Schmitt reaction, allows for a high yield of 93% without the need for subsequent decolorization or chromatographic purification. researchgate.net A key advantage of this method is the use of a much lower carbon dioxide (CO₂) pressure (0.3 MPa) and a shorter reaction time compared to previous procedures. researchgate.net This makes the synthesis more convenient and economically viable for industrial-scale production. The process nearly inhibits the undesired oxidation of the phenol (B47542) starting material, contributing to the high purity of the product. researchgate.net
Another patented method describes the synthesis of dihydroxyphthalic acids starting from a cyclohexanedione dicarboxylic acid diester. google.com The process involves an oxidation step to form the aromatic ring, followed by hydrolysis of the ester groups to yield the dicarboxylic acid. This method claims a yield of 90% and a purity greater than 99%. google.com
Table 3: Comparative Synthesis Methods for 4,6-dihydroxyisophthalic Acid
| Method | Starting Material | Key Reagents/Conditions | Reported Yield | Advantages | Reference |
|---|---|---|---|---|---|
| Improved Kolbe-Schmitt | Resorcinol (B1680541) derivative | KOH, CO₂ (0.3 MPa) | 93% | Low pressure, short reaction time, high purity, no purification needed. | researchgate.net |
| Oxidation/Hydrolysis | Cyclohexanedione dicarboxylic acid diester | Oxidant, Strong Base (NaOH/KOH), Strong Acid (HCl/H₂SO₄) | 90% | High purity (>99%), stable product storage. | google.com |
Multi-step Reaction Sequences for Aromatic Ring Functionalization
The synthesis of functionalized aromatic rings like 4,6-dihydroxyisophthalic acid involves strategic, multi-step reaction sequences. These methods are designed to introduce the desired functional groups at specific positions on the benzene ring. organic-chemistry.orgresearchgate.net
The functionalization of aromatic rings can be achieved through several fundamental reaction types:
Electrophilic Aromatic Substitution (SEAr): This is a widely used method for introducing functional groups onto an aromatic ring. The reaction proceeds via an electrophilic attack on the electron-rich π system of the ring. acs.org For a dihydroxy-substituted ring, the hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions.
Nucleophilic Aromatic Substitution (SNAr): This reaction is typically used for electron-deficient aromatic rings that contain a good leaving group. acs.org
Metal-Mediated C-H Functionalization: Modern synthetic methods often employ transition metal catalysts (e.g., palladium, ruthenium) to directly functionalize C-H bonds, offering alternative and often more efficient routes to substituted aromatics. organic-chemistry.orgacs.org
The synthesis of 4,6-dihydroxyisophthalic acid often begins with a simpler, readily available precursor like resorcinol (1,3-dihydroxybenzene). The challenge lies in introducing the two carboxylic acid groups at the 4 and 6 positions. The improved large-scale method achieves this directly via carboxylation. researchgate.net
Derivatization from Related Isophthalaldehyde Precursors
An alternative synthetic route to this compound involves starting from a related precursor, 4,6-dihydroxyisophthalaldehyde. rsc.org This approach requires a two-step process: the oxidation of the aldehyde groups to carboxylic acids, followed by the esterification of the resulting diacid.
Once 4,6-dihydroxyisophthalaldehyde is obtained, the two aldehyde functional groups must be oxidized to carboxylic acid groups to form 4,6-dihydroxyisophthalic acid. Standard organic chemistry protocols for this transformation include the use of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Tollens' reagent) to avoid oxidation of the sensitive phenol groups. Following the successful oxidation, the resulting 4,6-dihydroxyisophthalic acid can then be esterified with methanol as described in section 2.1 to yield the final product, this compound.
Table of Compounds
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| This compound | dimethyl 4,6-dihydroxybenzene-1,3-dicarboxylate | 52959-28-1 |
| 4,6-dihydroxyisophthalic Acid | 4,6-dihydroxybenzene-1,3-dicarboxylic acid | 19829-74-4 |
| Methanol | Methanol | 67-56-1 |
| 4,6-dihydroxyisophthalaldehyde | 4,6-dihydroxybenzene-1,3-dicarbaldehyde | 26152-47-2 |
| Resorcinol | Benzene-1,3-diol | 108-46-3 |
| 4,6-dibromoresorcinol dimethyl ether | 2,4-Dibromo-1,5-dimethoxybenzene | 26152-46-1 |
| Sulfuric Acid | Sulfuric acid | 7664-93-9 |
| Acetonitrile | Acetonitrile | 75-05-8 |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | 68-12-2 |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 67-68-5 |
| Isophthalaldehyde | Benzene-1,3-dicarbaldehyde | 626-19-7 |
Lithium-Bromine Interchange and Formylation Approaches
A significant pathway to obtaining the isophthalate (B1238265) framework involves the formylation of a suitably substituted benzene precursor. This is often achieved through a lithium-bromine interchange reaction. A key intermediate in this process is 4,6-dihydroxyisophthalaldehyde, which can then be oxidized and esterified.
The synthesis can commence from 4,6-dibromoresorcinol dimethyl ether. This precursor undergoes a lithium-bromine interchange followed by formylation and subsequent demethylation to yield 4,6-dihydroxyisophthalaldehyde rsc.org. The interchange reaction typically utilizes an organolithium reagent, such as n-butyllithium, at low temperatures to replace the bromine atoms with lithium. The resulting aryllithium species is a powerful nucleophile that can react with a formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde groups.
Following the formation of the dialdehyde, the methyl ether protecting groups are cleaved to reveal the hydroxyl groups. The final steps to obtain this compound involve the oxidation of the aldehyde groups to carboxylic acids, forming 4,6-dihydroxyisophthalic acid, which is then esterified with methanol, typically under acidic conditions.
Table 1: Synthetic Steps via Lithium-Bromine Interchange and Formylation
| Step | Precursor | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Protection | Resorcinol | Dimethyl sulfate, Base | 1,3-Dimethoxybenzene |
| 2. Bromination | 1,3-Dimethoxybenzene | Bromine, Acetic Acid | 4,6-Dibromo-1,3-dimethoxybenzene |
| 3. Li-Br Interchange & Formylation | 4,6-Dibromo-1,3-dimethoxybenzene | n-Butyllithium, DMF | 4,6-Dimethoxyisophthalaldehyde |
| 4. Demethylation | 4,6-Dimethoxyisophthalaldehyde | Boron tribromide or Pyridinium (B92312) chloride | 4,6-Dihydroxyisophthalaldehyde |
| 5. Oxidation | 4,6-Dihydroxyisophthalaldehyde | Oxidizing agent (e.g., KMnO₄, H₂O₂) | 4,6-Dihydroxyisophthalic acid |
This table presents a representative synthetic sequence; specific reaction conditions may vary.
Selective Demethylation Techniques for Isophthalate Derivatives
In synthetic routes where the hydroxyl groups are protected as methyl ethers, selective demethylation is a crucial step. The precursor, dimethyl 4,6-dimethoxyisophthalate, requires the cleavage of the two aryl methyl ether bonds without hydrolyzing the methyl ester groups.
Various reagents have been developed for the cleavage of aryl methyl ethers rsc.org. The choice of reagent is critical to ensure selectivity and achieve high yields. Common demethylating agents include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or nucleophilic reagents like lithium iodide (LiI) or sodium thiomethoxide (NaSMe).
Boron tribromide is a powerful and often-used reagent for this purpose. It readily cleaves aryl methyl ethers at low temperatures. However, it is highly reactive and must be handled with care. An alternative involves heating with pyridinium chloride, which offers a less harsh method for demethylation. The selective cleavage of aryl methyl ethers is a significant area of research, particularly in the context of modifying natural products like lignin, which is rich in such functional groups rsc.org.
Table 2: Common Reagents for Selective Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | High efficiency, often clean reaction | Highly corrosive and moisture-sensitive |
| Pyridinium Chloride | Neat, ~180-210 °C | Less harsh than BBr₃, good for certain substrates | High temperatures required |
| Hydrogen Bromide (HBr) | Acetic Acid, reflux | Readily available | Can sometimes affect other functional groups |
This table provides a general overview. The optimal reagent and conditions depend on the specific substrate and desired selectivity.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several areas can be targeted for improvement.
One major focus is the replacement of hazardous solvents with greener alternatives. Traditional esterification reactions often use volatile organic compounds (VOCs). Research into greener solvents like ionic liquids or supercritical fluids has shown promise for various reactions, including esterifications researchgate.netnih.govresearchgate.net. For instance, the esterification of phthalic anhydride (B1165640) has been studied in the presence of sulfated titania as a solid acid catalyst with solvents like dimethyl sulfoxide (DMSO) and an ionic liquid, 2-hydroxy ethylammonium (B1618946) formate, which were found to enhance the reaction rate researchgate.net.
Another key green chemistry strategy is the use of biocatalysis. Enzymes offer high selectivity under mild conditions, potentially reducing the need for protecting groups and harsh reagents researchgate.net. For the synthesis of this compound, biocatalysts could be explored for several steps:
Selective Demethylation: Enzymes known as demethylases could offer a green alternative to chemical reagents for the cleavage of aryl methyl ethers rsc.org.
Esterification: Lipases are enzymes that can catalyze esterification reactions with high selectivity, often in solvent-free systems or green solvents researchgate.netnih.gov. This could be applied to the esterification of 4,6-dihydroxyisophthalic acid.
Oxidation: Oxygenase enzymes could be used for the selective hydroxylation of the aromatic ring or the oxidation of aldehyde precursors, replacing heavy metal oxidants nih.gov.
The development of "deprotectase" biocatalysts, enzymes that selectively remove protecting groups, is an emerging field that could streamline synthetic routes and reduce waste nih.gov.
Table 3: Comparison of Conventional vs. Green Chemistry Approaches
| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Esterification | Methanol with strong acid catalyst (H₂SO₄) in organic solvent | Enzymatic esterification using lipase; Use of solid acid catalysts (e.g., Dowex resin) nih.gov; Use of greener solvents researchgate.net | Safer solvents & auxiliaries; Catalysis |
| Demethylation | Boron tribromide (BBr₃) or other harsh reagents | Biocatalytic demethylation using demethylase enzymes rsc.org | Use of renewable feedstocks (enzymes); Safer chemistry |
This table illustrates potential green improvements for the synthesis of this compound.
Chemical Derivatization and Functionalization Strategies of Dimethyl 4,6 Dihydroxyisophthalate
Strategies for Hydroxyl Group Functionalization
The phenolic hydroxyl groups are primary sites for chemical modification, enabling the introduction of various functionalities that can significantly alter the molecule's solubility, reactivity, and thermal stability.
Etherification and Esterification of Phenolic Hydroxyls
Etherification of the phenolic hydroxyls in dimethyl 4,6-dihydroxyisophthalate can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a suitable base, such as sodium hydride, to form phenoxides, which then act as nucleophiles to attack an alkyl halide. This reaction is a foundational method for producing symmetrical and unsymmetrical ethers. google.com
Esterification of the hydroxyl groups introduces acyl functionalities, which can enhance the compound's utility as a monomer or intermediate. While direct esterification of phenols can be challenging, a common approach involves reaction with a more reactive acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base to neutralize the acidic byproduct.
| Reaction Type | Reagents | General Conditions | Product Type |
| Etherification | Alkyl halide, Base (e.g., NaH) | Anhydrous solvent (e.g., DMF) | Alkoxy derivative |
| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Inert solvent | Aryl ester derivative |
This table presents generalized conditions for etherification and esterification of phenolic hydroxyls and is not based on specific experimental data for this compound.
Halogenation of Aromatic Ring Systems in diHydroxyisophthalates
The introduction of halogen atoms onto the aromatic ring of dihydroxyisophthalates can serve as a precursor for further cross-coupling reactions or to modify the electronic properties of the molecule. The positions of halogenation are directed by the existing substituents. The hydroxyl groups are strongly activating and ortho-, para-directing, while the methoxycarbonyl groups are deactivating and meta-directing. In this compound, the 2- and 5- positions are activated by the hydroxyl groups.
Direct halogenation of phenols and their derivatives can be achieved using various halogenating agents. For instance, the synthesis of related compounds like 4,6-dibromoresorcinol dimethyl ether has been reported, which can then be converted to other functionalized molecules. Current time information in Bangalore, IN. This suggests that direct bromination or iodination of this compound is a feasible pathway for introducing halogens onto the aromatic ring.
Modifications of Ester Functionalities
The dimethyl ester groups of the isophthalate (B1238265) are key handles for derivatization, allowing for the formation of a variety of other functional groups or for polymerization.
Transesterification Reactions with Polyols and Other Alcohols
Transesterification is a crucial reaction for modifying the ester groups and is particularly important in polymer chemistry. In the context of this compound, transesterification with diols or polyols can lead to the formation of polyesters. This reaction is typically catalyzed by metal acetates, such as zinc acetate, and involves heating the reactants to drive off the methanol (B129727) byproduct, shifting the equilibrium towards the product. molbase.cnrsc.org A well-studied analogous reaction is the transesterification of dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol to produce bishydroxyethyl terephthalate (BHET), a monomer for polyethylene (B3416737) terephthalate (PET). molbase.cnrsc.org
| Reactant | Catalyst | Temperature | Key Outcome |
| Ethylene Glycol | Zinc Acetate | >150°C | Formation of polyester (B1180765) linkages |
| Other Polyols | Various metal salts | Elevated temperatures | Synthesis of diverse polyester architectures |
This table is based on general knowledge of transesterification and a study on the related compound dimethyl terephthalate. molbase.cnrsc.org
Hydrolysis and Subsequent Carboxylic Acid Derivatization
The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. pressbooks.pub This hydrolysis is a critical first step for a range of further derivatizations. For instance, the resulting 4,6-dihydroxyisophthalic acid can be used as a monomer in polymerization reactions or as a linker in the synthesis of metal-organic frameworks (MOFs). google.comresearchgate.net
A patent describing the derivatization of the closely related dimethyl 4-hydroxy-isophthalate details the selective hydrolysis of one of the two ester groups to form a monoester. cymitquimica.com This monoester can then be reacted with ammonia (B1221849) or an amine to form the corresponding monoamide. cymitquimica.com This demonstrates a pathway for creating more complex derivatives.
Furthermore, the hydrolyzed carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). physicsandmathstutor.commnstate.edu These highly reactive acyl chlorides can then be readily converted into a variety of other derivatives, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. libretexts.orgyoutube.com
| Reaction | Reagents | Product | Application |
| Hydrolysis | Acid or Base (e.g., NaOH) | 4,6-Dihydroxyisophthalic acid | Monomer for polymers, MOF linker |
| Amidation (of monoester) | Ammonia or Amine | 4-Hydroxy-isophthalic acid monoamide | Intermediate for further synthesis |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 4,6-Bis(chlorocarbonyl)benzene-1,3-diol | Highly reactive intermediate |
Data for this table is inferred from general chemical principles and a patent on a related compound. cymitquimica.comphysicsandmathstutor.commnstate.edu
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups ortho and/or para to the leaving group. nih.gov
In this compound, the methoxycarbonyl groups are electron-withdrawing and could potentially activate the ring for SNAr. However, the hydroxyl groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, for an SNAr reaction to be feasible on this molecule, the hydroxyl groups would likely need to be converted into better leaving groups, or a different position on the ring would need to be suitably activated with a strong electron-withdrawing group.
Insufficient Information to Generate Article on the
Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient public information to construct a detailed and scientifically accurate article on the chemical derivatization and functionalization of this compound specifically focusing on the requested topics of SNAr for macrocycle formation and its dynamic and stereoselective nature.
While general principles and applications of SNAr reactions in the formation of macrocycles and the study of dynamic and stereoselective processes are well-documented for other compounds, there is no specific data available to accurately report on these aspects for this compound.
Therefore, to maintain scientific accuracy and adhere to the strict requirement of avoiding speculation, the requested article cannot be generated at this time. Further experimental research would be required to explore and document the reactivity of this compound in the specified contexts.
Advanced Applications of Dimethyl 4,6 Dihydroxyisophthalate As a Molecular Building Block
Supramolecular Architectures and Macrocyclic Compounds
Dimethyl 4,6-dihydroxyisophthalate has been successfully employed as a key precursor in the synthesis of functionalized oxacalix acs.orgarenes. researchgate.net These macrocycles are constructed through a one-pot dynamic S_N_Ar (Nucleophilic Aromatic Substitution) reaction. researchgate.net In a documented synthetic approach, this compound is reacted with an electron-deficient aromatic compound, such as 1,5-difluoro-2,4-dinitrobenzene, under basic conditions. researchgate.net The reaction proceeds via the sequential nucleophilic attack of the phenoxide ions (generated from the deprotonation of the hydroxyl groups) on the electron-deficient ring, displacing the fluoride (B91410) ions and leading to the formation of the larger cyclic structure. This methodology allows for the convenient synthesis of complex, functionalized macrocycles with defined cavities. researchgate.net
The distinct functional groups on the this compound molecule—two hydroxyl groups capable of acting as hydrogen-bond donors and acceptors, and two methyl ester groups acting as acceptors—drive its participation in self-assembly processes. This is prominently observed in its function as a corrosion inhibitor, where it forms a self-assembled protective film on metal surfaces. acs.orgnih.gov The adsorption process involves the coordination of the molecule onto the surface, followed by intermolecular interactions, likely hydrogen bonding and van der Waals forces, that create a coherent and dense protective layer. researchgate.netacs.org This film acts as a barrier, isolating the metal from the corrosive environment. The interaction between the molecules and a carbon steel surface has been investigated using density functional theory (DFT) and Monte Carlo simulations, which help to elucidate the mechanism of this self-assembled layer formation. acs.orgnih.govnih.gov
The application of this compound or its derivatives in the specific formation of rotaxanes and other mechanically interlocked molecular systems is not widely documented in the reviewed scientific literature. While its structure could theoretically be incorporated into a macrocyclic component (a "ring") or a linear component (a "thread"), specific examples of such syntheses have not been reported.
Interfacial Chemistry and Corrosion Inhibition Mechanisms
This compound (referred to as DDIP in corrosion literature) has been identified as an effective, environmentally friendly corrosion inhibitor for low carbon steel in acidic environments, such as 0.5 M HCl solutions. acs.orgacs.orgnih.gov Its effectiveness stems from its ability to adsorb onto the steel surface, forming a protective barrier that mitigates corrosion. acs.orgrsc.org
The adsorption process follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. acs.orgnih.govrsc.org The mechanism of adsorption is a combination of physical and chemical interactions (physisorption and chemisorption). acs.orgnih.govnih.govrsc.org
Physisorption: This can occur through electrostatic interactions between the inhibitor molecule and the charged metal surface. rsc.org In acidic solutions, where the steel surface is positively charged, chloride ions from the HCl can first adsorb, creating a negatively charged surface that facilitates the adsorption of the protonated inhibitor molecules. rsc.org
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The oxygen atoms in the hydroxyl and ester groups of this compound can donate lone pair electrons to the vacant d-orbitals of the iron atoms on the steel surface. Furthermore, back-donation from the filled d-orbitals of iron to the antibonding orbitals of the inhibitor's aromatic ring can strengthen this bond. rsc.org
Electrochemical studies show that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgnih.govnih.gov The inhibition efficiency increases with the concentration of the inhibitor, reaching approximately 80-84% at a concentration of 300 ppm at room temperature. acs.orgnih.govrsc.org However, the efficiency tends to decrease as the temperature rises, which is characteristic of processes involving physisorption. acs.orgnih.govrsc.org
Interactive Table: Corrosion Inhibition Performance and Thermodynamic Parameters
| Parameter | Value / Finding | Conditions | Source(s) |
| Inhibition Efficiency (IE%) | 79.9% | 300 ppm DDIP, 25 °C, 0.5 M HCl | acs.orgnih.gov |
| Inhibition Efficiency (IE%) | 83.8% | 300 ppm DDIP, 25 °C, 0.5 M HCl | rsc.org |
| IE% vs. Temperature | Decreases from 79.9% to 70.05% | 300 ppm DDIP, as temp increases from 25 to 55 °C | acs.orgnih.gov |
| Adsorption Isotherm | Langmuir | - | acs.orgnih.govrsc.org |
| Adsorption Mechanism | Mixed physisorption and chemisorption | - | acs.orgnih.govrsc.org |
| Inhibitor Type | Mixed-type | - | acs.orgnih.govnih.gov |
| Activation Energy (Ea) | Increases with DDIP concentration | Compared to blank solution | nih.gov |
| Std. Free Energy of Adsorption (ΔG°ads) | -26.8 to -28.5 kJ mol⁻¹ | - | rsc.org |
Electrochemical and Chemical Methodologies for Inhibition Performance Evaluation
To ascertain the efficacy of this compound as a corrosion inhibitor, a combination of electrochemical and chemical methods is employed. These techniques provide quantitative data on the reduction of corrosion rates and offer insights into the underlying inhibition mechanisms.
Potentiodynamic Polarization Studies: This is a fundamental electrochemical technique used to determine the corrosion current density (i_corr) and corrosion potential (E_corr) of a metal in a corrosive environment, both with and without the inhibitor. By systematically scanning the potential, a polarization curve is generated. The addition of an effective inhibitor like this compound would be expected to shift the corrosion potential and significantly decrease the corrosion current density. The inhibition efficiency (IE%) can be calculated from the corrosion current densities using the following equation:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
Analysis of the anodic and cathodic branches of the polarization curve can indicate whether the inhibitor acts by suppressing the metal dissolution (anodic control), the hydrogen evolution or oxygen reduction reactions (cathodic control), or both (mixed-type inhibitor). Given the presence of electron-donating hydroxyl groups and the planar aromatic structure, this compound is likely to adsorb on the metal surface, blocking both anodic and cathodic sites, thus functioning as a mixed-type inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal/electrolyte interface. nih.gov By applying a small amplitude sinusoidal potential signal over a range of frequencies, the impedance of the system is measured. The resulting data is often represented as Nyquist and Bode plots.
In a typical corrosion scenario, the Nyquist plot for an uninhibited metal in a corrosive solution will show a single depressed semicircle, representing the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) at the metal surface. In the presence of an effective inhibitor like this compound, the diameter of this semicircle is expected to increase significantly, indicating a higher charge transfer resistance and thus a lower corrosion rate. researchgate.net The double-layer capacitance is also expected to decrease due to the adsorption of the inhibitor molecules, which displaces water molecules and reduces the dielectric constant at the interface. jmaterenvironsci.com The inhibition efficiency can also be calculated from the charge transfer resistance values.
The following interactive data table illustrates the kind of results that would be expected from potentiodynamic polarization and EIS studies evaluating this compound on mild steel in an acidic medium.
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | IE% (Polarization) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% (EIS) |
| Blank | -450 | 250 | - | 150 | 200 | - |
| 0.1 | -435 | 85 | 66.0 | 480 | 120 | 68.8 |
| 0.5 | -420 | 40 | 84.0 | 1100 | 80 | 86.4 |
| 1.0 | -410 | 22 | 91.2 | 2150 | 55 | 93.0 |
| 2.0 | -405 | 15 | 94.0 | 3200 | 40 | 95.3 |
Weight Loss Method: This is a traditional and straightforward chemical method for evaluating corrosion inhibition. Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration. After immersion, the coupons are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency. While less sophisticated than electrochemical methods, it provides a reliable average corrosion rate over a longer period.
Surface Film Formation and Characterization in Corrosive Environments
The primary mechanism by which organic inhibitors like this compound protect metals from corrosion is through the formation of a protective film on the metal surface. The integrity, composition, and morphology of this film are crucial for its effectiveness. Several surface-sensitive techniques are employed to characterize this adsorbed layer.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface morphology. By comparing the surface of a metal coupon exposed to the corrosive environment without the inhibitor (which would typically show significant pitting and damage) to one exposed to the inhibited solution, the protective nature of the inhibitor film can be visualized. A smooth, uniform surface in the presence of the inhibitor is indicative of effective protection.
Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional topographical images of the surface at the nanoscale. It can provide quantitative data on surface roughness. A significant decrease in the average surface roughness of the metal in the presence of this compound would confirm the formation of a protective and smoothing film.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface. nih.gov By analyzing the XPS spectra of the metal surface after immersion in the inhibited solution, the presence of carbon, and oxygen from the this compound molecule can be confirmed, providing direct evidence of its adsorption. High-resolution spectra of the C 1s and O 1s regions can reveal information about the chemical bonds formed between the inhibitor and the metal surface, helping to elucidate the adsorption mechanism (physisorption vs. chemisorption). For instance, shifts in the binding energies of the hydroxyl or ester functional groups could indicate their involvement in the bonding to the metal substrate.
Contact Angle Measurements: The hydrophobicity of the metal surface can be assessed by measuring the contact angle of a water droplet. An uninhibited, corroded metal surface is typically hydrophilic. The adsorption of an organic inhibitor film containing hydrophobic aromatic and alkyl groups would be expected to increase the contact angle, indicating the formation of a water-repellent layer that further hinders the corrosion process.
The following table summarizes the expected observations from surface analysis techniques when evaluating the protective film formed by this compound.
| Technique | Expected Observation in the Presence of Inhibitor | Interpretation |
| SEM | Smoother surface with reduced pitting and corrosion damage compared to the uninhibited sample. | Formation of a protective film that passivates the metal surface. |
| AFM | Decrease in average surface roughness. | The inhibitor film fills in surface irregularities, creating a more uniform barrier. |
| XPS | Presence of C 1s and O 1s peaks corresponding to the inhibitor molecule on the surface. Potential shifts in the binding energies of functional groups. | Direct evidence of inhibitor adsorption. Elucidation of the chemical nature of the inhibitor-metal bond. |
| Contact Angle | Increased water contact angle. | Formation of a hydrophobic surface layer that repels corrosive aqueous media. |
Through the systematic application of these electrochemical and surface characterization methodologies, a comprehensive understanding of the corrosion inhibition performance and mechanism of this compound can be achieved, paving the way for its advanced application in the protection of metallic materials.
Theoretical and Computational Investigations of Dimethyl 4,6 Dihydroxyisophthalate
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules like dimethyl 4,6-dihydroxyisophthalate from first principles. These calculations provide insights into the molecule's behavior at a quantum mechanical level.
The electronic properties of this compound are governed by its aromatic ring and substituent groups. The hydroxyl (-OH) groups act as strong electron-donating groups, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the methyl ester (-COOCH₃) groups are electron-withdrawing.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxybenzene ring, while the LUMO would likely be centered on the electron-deficient regions influenced by the ester groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound (Illustrative)
| Property | Predicted Characteristic | Implication |
| HOMO Localization | Primarily on the dihydroxybenzene ring | Site for electrophilic attack |
| LUMO Localization | Primarily on the isophthalate (B1238265) ester groups | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |
Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined.
DFT calculations can predict the most likely sites for chemical reactions by mapping the electrostatic potential (ESP) and calculating atomic charges. For this compound, the hydroxyl hydrogens would be the most acidic protons, making them susceptible to deprotonation in the presence of a base. The oxygen atoms of the hydroxyl and carbonyl groups, with their lone pairs of electrons, are potential sites for electrophilic attack.
The carbon atoms of the benzene ring are also potential reaction sites. The electron-donating hydroxyl groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to them. Conversely, the electron-withdrawing ester groups deactivate the ring.
The hydroxyl and ester functionalities of this compound make it an interesting candidate for studying adsorption on various surfaces. DFT can model the interaction of the molecule with surfaces, such as those of metal oxides or carbon-based materials. These models can elucidate the nature of the binding, including the formation of hydrogen bonds between the hydroxyl groups and the surface, as well as weaker van der Waals interactions.
Understanding these intermolecular interactions is also key to predicting how the molecules will interact with each other. The primary intermolecular forces at play would be hydrogen bonding between the hydroxyl groups and dipole-dipole interactions arising from the polar ester groups.
Molecular Dynamics and Monte Carlo Simulations
While DFT provides a static, ground-state picture, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer insights into the dynamic behavior of this compound over time. nih.gov These methods are essential for exploring the conformational landscape and the processes of self-assembly.
The primary sources of conformational flexibility in this compound are the rotations around the C-O bonds of the ester groups. While the benzene ring is rigid, the two methyl ester groups can rotate. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations. libretexts.orgpressbooks.pub
It is expected that the most stable conformer would have the ester groups oriented to minimize steric hindrance with the adjacent hydroxyl groups. Intramolecular hydrogen bonding between a hydroxyl group and the carbonyl oxygen of a nearby ester group could also play a role in stabilizing certain conformations.
Table 2: Potential Torsional Angles and Conformational Energies (Illustrative)
| Torsion Angle (O=C-O-CH₃) | Relative Energy (kcal/mol) | Stability |
| 0° (syn-periplanar) | High | Steric Clash |
| 180° (anti-periplanar) | Low | More Stable |
Note: This table provides a simplified, illustrative example. A full conformational analysis would require scanning multiple dihedral angles.
The presence of both hydrogen bond donors (-OH) and acceptors (C=O) makes this compound a prime candidate for self-assembly into larger, ordered structures. mdpi.com MD and MC simulations are well-suited to model these processes.
Investigation of Ligand-Metal Interactions in Coordination Complexes
The dihydroxy and ester functionalities of this compound make it a compelling candidate as a ligand in coordination chemistry. Computational chemistry provides powerful tools to predict and analyze how this molecule would interact with various metal ions.
Theoretical approaches, primarily based on Density Functional Theory (DFT), are employed to model the coordination complexes that could be formed. These calculations can predict the geometry of the resulting metal-ligand complexes, including bond lengths, bond angles, and coordination numbers. By calculating the binding energies, it is possible to assess the thermodynamic stability of these complexes. For instance, different coordination modes, such as the chelation of a metal ion by the two hydroxyl groups or coordination involving the carbonyl oxygen atoms of the ester groups, can be computationally explored to determine the most favorable binding configuration.
Furthermore, computational models can elucidate the nature of the metal-ligand bonding through analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM). These methods provide insights into the degree of covalent versus ionic character in the metal-ligand bonds and can quantify charge transfer between the ligand and the metal center. While no specific computational studies on coordination complexes of this compound are readily found, the methodologies are well-established for a wide range of metal-ligand systems. sigmaaldrich.com
A hypothetical data table illustrating the type of information that could be generated from such a study is presented below.
| Metal Ion | Coordination Site(s) | Calculated Binding Energy (kcal/mol) | Key Bond Distances (Å) |
| Cu(II) | O(hydroxyl), O(hydroxyl) | -45.2 | Cu-O: 1.95 |
| Zn(II) | O(hydroxyl), O(hydroxyl) | -38.7 | Zn-O: 2.01 |
| Ni(II) | O(hydroxyl), O(carbonyl) | -35.1 | Ni-O(hydroxyl): 2.05, Ni-O(carbonyl): 2.15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
To study this compound in more complex environments, such as in a crystal lattice or in solution, hybrid QM/MM methods are invaluable. These approaches combine the high accuracy of quantum mechanics for a chemically active region with the computational efficiency of molecular mechanics for the surrounding environment. mdpi.com
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of solid-state chemistry. Computational crystal structure prediction (CSP) methods can be used to explore the potential polymorphs of this compound. tandfonline.com These methods typically involve a search for crystal packings that are low in lattice energy.
While no specific CSP studies on this compound are published, research on the structurally related molecule dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate highlights the power of such investigations. nih.gov For that molecule, different polymorphs with distinct molecular conformations and hydrogen-bonding patterns were identified and characterized. nih.gov A similar computational approach for this compound would involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies.
The following table illustrates the kind of data that a CSP study on this compound could produce.
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Density (g/cm³) | Key Hydrogen Bonds |
| Form I | P2₁/c | -120.5 | 1.52 | O-H···O(carbonyl) |
| Form II | P-1 | -118.2 | 1.50 | O-H···O(hydroxyl) |
| Form III | C2/c | -115.9 | 1.48 | O-H···O(carbonyl), C-H···O |
Note: The data in this table is hypothetical and for illustrative purposes only.
When this compound is part of a larger system, such as a coordination polymer or solvated in a complex medium, QM/MM methods can be used to perform accurate geometry optimizations. In this setup, the molecule itself would be treated with a QM method to accurately describe its electronic structure and geometry, while the surrounding environment (e.g., polymer chains or solvent molecules) would be treated with a computationally less expensive MM force field.
This approach allows for the investigation of how the molecular conformation of this compound might change in response to intermolecular interactions within a specific environment. For example, the planarity of the molecule and the orientation of the ester and hydroxyl groups could be influenced by hydrogen bonding or steric effects from neighboring molecules. While specific studies on this compound are lacking, the methodology has been widely applied to understand the behavior of molecules in complex settings, such as enzymes and materials. nih.govnih.gov
Spectroscopic Parameter Prediction through Computational Chemistry
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be predicted. This is particularly useful for assigning signals in experimental spectra to specific atoms in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these calculations.
In addition to chemical shifts, other NMR parameters such as electric field gradient (EFG) tensors at quadrupolar nuclei can also be calculated. For this compound, this would not be directly applicable to the common nuclei (¹H, ¹³C, ¹⁶O), but would be relevant if the molecule were to be studied in a complex with a quadrupolar metal nucleus.
A key aspect of computational spectroscopy is the correlation of predicted data with experimental results. mdpi.com For NMR, this involves comparing the calculated chemical shifts with those obtained from an experimental spectrum. A good correlation between the theoretical and experimental data provides confidence in both the structural assignment of the experimental spectrum and the accuracy of the computational model.
Currently, there is no publicly available, peer-reviewed experimental NMR spectrum for this compound to perform a direct comparison. However, the general procedure would involve optimizing the geometry of the molecule at a suitable level of theory and then calculating the NMR shielding constants. These calculated values would then be linearly scaled and plotted against the experimental chemical shifts. A high correlation coefficient (R²) would indicate a good agreement.
Below is a hypothetical table demonstrating how theoretical and experimental NMR data for the aromatic protons of this compound could be compared.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| H2 | 7.85 | 7.90 | -0.05 |
| H5 | 6.90 | 6.88 | 0.02 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structural Elucidation Methodologies for Dimethyl 4,6 Dihydroxyisophthalate and Its Derivatives
X-ray Crystallography
X-ray crystallography is an indispensable tool for the unambiguous determination of the molecular and crystal structures of solid materials. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to deduce the precise location of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline compound. nih.gov This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. nih.gov This data allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision.
While a specific single-crystal structure for dimethyl 4,6-dihydroxyisophthalate is not publicly available in crystallographic databases, the analysis of a closely related isomer, dimethyl 2,6-dihydroxyterephthalate (a benzene-1,4-dicarboxylate instead of a 1,3-dicarboxylate), provides an excellent example of the data obtained from such an analysis. nih.gov The study of this isomer reveals key structural features that would be anticipated in related compounds. For instance, the molecule is nearly planar, and its crystal structure is stabilized by a network of intermolecular interactions. nih.gov
The crystallographic data for dimethyl 2,6-dihydroxyterephthalate is summarized in the table below, illustrating the type of information generated from a single crystal XRD experiment.
| Crystallographic Parameter | Value for Dimethyl 2,6-dihydroxyterephthalate nih.gov |
| Chemical Formula | C₁₀H₁₀O₆ |
| Molecular Weight | 226.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.6462 (8) |
| b (Å) | 7.0925 (3) |
| c (Å) | 13.5745 (10) |
| β (°) | 114.327 (9) |
| Volume (ų) | 1021.70 (11) |
| Z (molecules/unit cell) | 4 |
This data is for the isomer dimethyl 2,6-dihydroxyterephthalate and is presented for illustrative purposes.
Powder X-ray Diffraction for Polymorphic Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. acs.orgbruker.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point, which is of particular importance in the pharmaceutical industry. vscht.czamericanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. bruker.comvscht.cz
In a PXRD experiment, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is irradiated with an X-ray beam. americanpharmaceuticalreview.com The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique "fingerprint" pattern, allowing for the identification of different polymorphs in a sample. vscht.cz
For this compound, a polymorphic screening study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD. The appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions in the diffraction patterns would indicate the formation of a new polymorphic form. Although specific polymorphic studies on this compound are not documented in the literature, this methodology is standard for the solid-state characterization of organic molecules.
Analysis of Hydrogen Bonding Patterns and Crystal Packing
The crystal structure data obtained from SC-XRD allows for a detailed analysis of the intermolecular interactions that govern how molecules are arranged in the crystal lattice. For this compound, with its hydroxyl (-OH) and carbonyl (C=O) groups, hydrogen bonding is expected to be a dominant interaction. These interactions occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen.
Analyzing the crystal structure of the isomer dimethyl 2,6-dihydroxyterephthalate reveals the presence of both intramolecular and intermolecular hydrogen bonds. nih.gov An intramolecular O—H···O hydrogen bond is observed between the hydroxyl group and the adjacent carbonyl oxygen of the ester group. nih.gov Furthermore, weak intermolecular O—H···O interactions link the molecules together, forming a stable, three-dimensional network. This type of analysis is crucial for understanding the stability and physical properties of the crystalline solid.
| Hydrogen Bond Type | Donor-H···Acceptor | Description |
| Intramolecular | O—H···O=C | Occurs within a single molecule, between a hydroxyl proton and a carbonyl oxygen. |
| Intermolecular | O—H···O | Occurs between adjacent molecules, contributing to the overall crystal packing. |
Based on the analysis of the isomer dimethyl 2,6-dihydroxyterephthalate and general principles of hydrogen bonding. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced 1D and 2D NMR Techniques for Structural Assignment
One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental structural information. In the ¹H NMR spectrum of this compound, one would expect to see signals for the aromatic protons, the hydroxyl protons, and the methyl protons of the ester groups. libretexts.org The chemical shifts of the aromatic protons (typically 6.5-8.0 ppm) are influenced by the electron-donating hydroxyl groups and electron-withdrawing ester groups. libretexts.org The ¹³C NMR spectrum would show distinct signals for the aromatic carbons (120-150 ppm), the carbonyl carbons of the esters (~160-170 ppm), and the methyl carbons (~50-60 ppm). libretexts.org
To unambiguously assign these signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for identifying the connectivity across quaternary carbons (carbons with no attached protons) and ester groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close to each other in space, helping to determine the molecule's conformation.
| Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Confirming 2D NMR Experiment |
| Aromatic Protons | Aromatic Carbons | HSQC, HMBC |
| Hydroxyl Protons | - | COSY (coupling to other protons), NOESY |
| Methyl Protons | Methyl Carbon, Carbonyl Carbon | HSQC (to methyl C), HMBC (to carbonyl C) |
This table represents expected NMR correlations for this compound based on general principles of NMR spectroscopy.
Solid-State NMR Spectroscopy for Polymorph Discrimination and Conformational Analysis
While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy provides information about molecules in their solid, crystalline form. This makes it a powerful complementary technique to PXRD for studying polymorphism. researchgate.netnih.gov Because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, different crystal packing arrangements (polymorphs) will result in different ssNMR spectra. acs.org
For a compound like this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) is the most common ssNMR experiment. A key feature of this technique is that crystallographically inequivalent molecules in the unit cell will give rise to separate sets of NMR signals. researchgate.net Therefore, a simple ¹³C CP/MAS spectrum can reveal the number of unique molecules in the asymmetric unit of the crystal, providing valuable information for crystallographic analysis.
Furthermore, ssNMR can be used to study the conformation of the molecule in the solid state. For example, variations in the torsion angles of the ester groups relative to the aromatic ring in different polymorphs would lead to changes in the chemical shifts of the involved carbon atoms. acs.org By combining ssNMR data with quantum chemical calculations, it is possible to build and refine detailed models of the molecular conformation and packing in different solid forms. researchgate.net
NMR Binding Experiments for Ligand-Substrate Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the non-covalent interactions between a ligand, such as a derivative of this compound, and a substrate or receptor, typically a protein or other biomacromolecule. These experiments provide invaluable atom-level insights into binding events, conformational changes, and the dynamics of the resulting complex.
NMR spectroscopy is particularly well-suited for studying weakly interacting systems that are in rapid exchange between their free and bound states. nih.gov Techniques like saturation transfer difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) are instrumental in identifying which ligands in a mixture bind to a target protein and in mapping the binding epitope of the ligand. For instance, in STD NMR, selective saturation of protein resonances is transferred to the protons of a bound ligand, allowing the identification of the specific parts of the molecule involved in the interaction.
For more stable protein-ligand complexes, advanced NMR methods can elucidate the three-dimensional structure of the complex and characterize its dynamic properties. nih.gov Methods for studying these interactions include the analysis of chemical shift perturbations (CSPs), where changes in the chemical shifts of protein or ligand nuclei upon complex formation are monitored to map the binding interface. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine intermolecular distances, providing crucial constraints for structural modeling of the ligand-receptor complex. For example, studies on dihydrofolate reductase have extensively used NMR to probe specific interactions with antifolate drugs, characterizing multiple conformations and dynamic processes within the complexes. nih.gov While specific NMR binding data for this compound is not extensively published, the principles derived from studies on analogous phenolic compounds and other ligands are directly applicable. mdpi.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the molecular weight confirmation and structural elucidation of this compound and its derivatives. It offers high sensitivity and specificity, allowing for detailed analysis even with minute sample quantities.
Fragmentation Pathway Analysis and Molecular Weight Confirmation
Electron ionization (EI) mass spectrometry is a classic technique used to induce fragmentation of a molecule, generating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the pattern of fragment ions provides a wealth of structural information.
For dimethyl isophthalate (B1238265), a close structural analog lacking the hydroxyl groups, the fragmentation chemistry is well-documented. umons.ac.be Metastable molecular ions of dimethyl isophthalate undergo characteristic losses, including the loss of a hydrogen atom and, notably, the loss of formaldehyde (B43269) (CH₂O), a process that distinguishes it from its terephthalate (B1205515) isomer. umons.ac.be The proposed mechanism for hydrogen loss involves the isomerization of a methoxycarbonyl group into a distonic species, which then cyclizes. umons.ac.be
This knowledge of fragmentation pathways is critical for identifying unknown phthalate (B1215562) metabolites in complex mixtures. nih.gov Phthalate metabolites can be classified into groups based on their distinct fragmentation patterns, which are influenced by the nature of their alkyl chains (e.g., pure alkyl, hydroxylated, or carboxylated). nih.gov For instance, many phthalate metabolites produce characteristic ions at m/z 147.0088 (deprotonated o-phthalic anhydride (B1165640) ion) and m/z 121.0295 (deprotonated benzoate (B1203000) ion). nih.gov The presence of hydroxyl groups on the aromatic ring of this compound is expected to significantly influence its fragmentation, likely promoting specific cleavage patterns such as the loss of water or carbon monoxide, which can be diagnostic for this class of compounds.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound (Based on fragmentation of dimethyl isophthalate and other phenolic compounds)
| Fragment Ion Description | Predicted m/z |
| Molecular Ion [M]⁺ | 226 |
| Loss of Methoxy group [M - OCH₃]⁺ | 195 |
| Loss of Carbomethoxy group [M - COOCH₃]⁺ | 167 |
| Loss of Water [M - H₂O]⁺ | 208 |
| Loss of Formaldehyde [M - CH₂O]⁺ | 196 |
| Dihydroxybenzoyl ion | 153 |
This interactive table allows users to sort data by clicking on column headers.
Soft Ionization Techniques for Characterization of Non-Volatile Derivatives
Many derivatives of this compound, particularly those resulting from functionalization or conjugation to other molecules, are non-volatile or thermally fragile. For these compounds, soft ionization techniques are essential as they allow the analysis of intact molecules with minimal fragmentation. The two most prominent soft ionization methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). vu.edu.au
ESI is particularly powerful because it generates intact molecular ions, often with multiple charges, directly from a solution. umons.ac.bevu.edu.au This allows it to be easily coupled with liquid chromatography (LC) for the analysis of complex mixtures (LC-MS). vu.edu.aunih.gov ESI-MS is highly effective for studying non-covalent interactions, as it can preserve the integrity of ligand-substrate complexes in the gas phase. umons.ac.be The analysis of various hydroxybenzoic acids and their derivatives in natural extracts is commonly performed using HPLC-ESI-MS/MS, demonstrating the utility of this technique for characterizing compounds structurally related to this compound. vu.edu.aumdpi.comvu.edu.au
MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy. nih.gov The laser irradiation causes desorption and ionization of the analyte molecules with little to no fragmentation. This method is especially useful for high molecular weight compounds. Derivatives of 2,5-dihydroxybenzoic acid have been engineered to serve as improved MALDI matrices, highlighting the synergy within this class of compounds for mass spectrometric analysis. nih.gov
Spectroscopic Methods for Characterization of Functionalized Products
The introduction of new functional groups onto the this compound core results in new products whose structures must be rigorously confirmed. Vibrational and electronic spectroscopy are primary tools for this purpose, providing direct evidence of the presence and electronic environment of specific functional groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a detailed fingerprint, allowing for the identification of specific functional groups.
The IR spectrum of dimethyl isophthalate, a reference compound, shows characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretches (around 1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations. nih.govchemicalbook.com For this compound, additional strong, broad bands would be expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups. The precise position of these bands can give information about hydrogen bonding.
Raman spectroscopy is particularly advantageous for studying biological samples in aqueous media due to the weak Raman signal of water. nih.govmdpi.comnih.gov It is highly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. mdpi.com For this compound, Raman spectra would clearly show the aromatic ring vibrations and the carbonyl stretches. Upon functionalization, new characteristic bands would appear. For example, the introduction of a nitro group would give rise to strong symmetric and asymmetric stretching bands around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch (H-bonded) | 3200-3600 |
| Aromatic C-H | Stretch | 3000-3100 |
| Ester C=O | Stretch | 1720-1740 |
| Aromatic C=C | Stretch | 1500-1600 |
| Ester C-O | Stretch | 1100-1300 |
This interactive table can be sorted for ease of reference.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly sensitive to conjugated systems and chromophores. This compound contains a substituted benzene (B151609) ring, which is a strong chromophore.
The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the ring. The hydroxyl and ester groups act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε). The UV spectrum for the parent dimethyl isophthalate is documented, providing a baseline for comparison. nih.gov Functionalization of the aromatic ring or modification of the ester groups will lead to predictable shifts in the absorption spectrum. For instance, the introduction of groups that extend the conjugation will cause a bathochromic (red) shift to longer wavelengths. The pH of the solution will also significantly affect the UV-Vis spectrum due to the ionization of the phenolic hydroxyl groups. researchgate.net
Phenolic compounds are often fluorescent, and fluorescence spectroscopy offers a highly sensitive method for their detection and characterization. nih.gov The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The excitation and emission spectra are characteristic of the molecule and its environment. The fluorescence of this compound and its derivatives would be influenced by factors such as solvent polarity, pH, and the presence of quenchers. The introduction of specific functional groups can be used to tune the fluorescence properties, for example, to create fluorescent probes for biological systems. uri.edunih.govmdpi.com
Reaction Mechanisms and Kinetic Studies Involving Dimethyl 4,6 Dihydroxyisophthalate
Mechanistic Investigations of Synthesis Pathways
The synthesis of dimethyl 4,6-dihydroxyisophthalate typically involves the esterification of 4,6-dihydroxyisophthalic acid. The mechanistic understanding of this and related reactions is crucial for controlling reaction outcomes and improving yields.
Understanding Esterification and Hydroxyl Protection/Deprotection Mechanisms
The primary route to this compound is the Fischer-Speier esterification of 4,6-dihydroxyisophthalic acid with methanol (B129727) in the presence of an acid catalyst. The mechanism, in line with general Fischer esterification, proceeds through a series of protonation and nucleophilic acyl substitution steps.
Mechanism of Fischer-Speier Esterification:
Protonation of the Carbonyl Oxygen: The carboxylic acid group is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added methoxy group to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, leading to the formation of a protonated ester.
Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final ester product.
This process occurs for both carboxylic acid groups on the isophthalic acid backbone.
In some synthetic strategies, it may be necessary to protect the phenolic hydroxyl groups to prevent unwanted side reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl).
Mechanism of Hydroxyl Protection (e.g., Silylation):
Deprotonation of Phenol (B47542): A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
Nucleophilic Attack: The phenoxide ion attacks the silicon atom of a silyl halide (e.g., TBDMSCl), displacing the halide ion in an SN2-type reaction.
Mechanism of Hydroxyl Deprotection (e.g., Desilylation):
Deprotection is typically achieved under acidic conditions or with a fluoride (B91410) ion source (e.g., tetrabutylammonium (B224687) fluoride, TBAF). The fluoride ion has a high affinity for silicon, facilitating the cleavage of the Si-O bond.
Elucidation of Aromatic Substitution Reaction Pathways
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating hydroxyl groups. These groups are ortho, para-directing. The positions ortho and para to the hydroxyl groups are at C2, C5, and C6. However, the ester groups are electron-withdrawing and meta-directing. The interplay of these directing effects governs the regioselectivity of substitution reactions.
For instance, in a nitration reaction, the incoming electrophile (NO₂⁺) would preferentially substitute at the C2 or C5 positions, which are ortho and para to one hydroxyl group and meta to the ester groups. The reaction mechanism follows the general steps of electrophilic aromatic substitution:
Generation of the Electrophile: The electrophile is generated (e.g., nitronium ion from nitric and sulfuric acid).
π-Complex Formation: The electrophile is attracted to the electron-rich aromatic ring, forming a π-complex.
σ-Complex (Arenium Ion) Formation: The electrophile attacks the ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Ligand Binding Mechanisms in Coordination Chemistry
The two hydroxyl groups and the carbonyl oxygens of the ester groups in this compound make it an effective chelating agent for various metal ions.
Chelation Mechanisms with Various Metal Ions
This compound can act as a bidentate or potentially a polydentate ligand. The most common chelation mode involves the deprotonation of the two phenolic hydroxyl groups to form a bis(phenoxide) donor set. This creates a stable six-membered chelate ring with a metal ion. The carbonyl oxygens of the ester groups can also participate in coordination, leading to more complex structures.
The chelation process is typically a Lewis acid-base reaction where the metal ion (Lewis acid) accepts electron pairs from the oxygen donor atoms (Lewis bases) of the ligand. The stability of the resulting metal complex is influenced by factors such as the nature of the metal ion (charge, size, and electronegativity), the pH of the solution (which affects the deprotonation of the hydroxyl groups), and the solvent.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Metal Ions |
|---|---|---|
| Bidentate | Two phenoxide oxygens | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), Lanthanides |
Redox Properties of Coordination Complexes Derived from this compound
The coordination of this compound to redox-active metal ions can lead to complexes with interesting electrochemical properties. The phenolic nature of the ligand itself can participate in redox processes. The hydroquinone-like moiety within the molecule can be oxidized to a quinone-like structure.
The redox potential of the metal ion in the complex can be significantly altered compared to the free metal ion. This is due to the electronic effects of the ligand. The electron-donating phenoxide groups can stabilize higher oxidation states of the metal center. Conversely, the electron-withdrawing ester groups can stabilize lower oxidation states.
Cyclic voltammetry is a common technique used to study the redox properties of these coordination complexes. The resulting voltammograms can provide information about the formal reduction potentials, the reversibility of the redox processes, and the number of electrons transferred.
Polymerization Reaction Kinetics and Mechanisms
This compound can serve as a monomer in the synthesis of polyesters and other polymers. Its bifunctional nature (two hydroxyl groups) allows it to participate in step-growth polymerization reactions.
For example, it can undergo polycondensation with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or another diester via transesterification) to form a polyester (B1180765). The kinetics of such polycondensation reactions are often complex and can be influenced by several factors including temperature, catalyst concentration, and the reactivity of the comonomer.
The mechanism of polyesterification typically follows the same principles as the simple esterification described earlier, but on a repeating basis to build the polymer chain. The reaction is generally slow and requires high temperatures and the removal of the condensation byproduct (e.g., water or methanol) to drive the equilibrium towards the formation of high molecular weight polymer.
The rate of polymerization can often be described by a second or third-order rate law, depending on whether a catalyst is used and its role in the reaction mechanism. For an uncatalyzed reaction, the rate is typically proportional to the square of the concentration of carboxylic acid groups and the concentration of hydroxyl groups.
Table 2: Factors Influencing Polymerization Kinetics
| Factor | Effect on Reaction Rate | Mechanistic Implication |
|---|---|---|
| Temperature | Increases | Provides activation energy for the reaction |
| Catalyst | Increases | Lowers the activation energy by providing an alternative reaction pathway |
| Monomer Concentration | Increases | Higher probability of reactive species collision |
Further research into the specific kinetic parameters and mechanistic details of reactions involving this compound will undoubtedly open new avenues for its application in materials science and coordination chemistry.
Step-Growth Polymerization Mechanisms for Polyester Formation
The formation of polyesters from this compound typically proceeds via a polycondensation reaction, specifically transesterification. In this step-growth mechanism, the hydroxyl groups of one monomer react with the methyl ester groups of another. This process involves the stepwise formation of dimers, trimers, and larger oligomers, eventually leading to the formation of a high molecular weight polymer. libretexts.org
n(HO)₂-R-(COOCH₃)₂ + n(HO)₂-R'-(OH)₂ → [O-R-COO-R'-O]ₙ + 2n CH₃OH (where R represents the 4,6-dihydroxyisophthalate moiety)
The mechanism for this transesterification reaction typically involves the activation of the carbonyl carbon of the ester group by a catalyst, making it more susceptible to nucleophilic attack by the hydroxyl group of another monomer. The reaction rate is dependent on several factors, including temperature, catalyst concentration, and the efficient removal of the methanol byproduct to drive the equilibrium towards polymer formation. researchgate.net High temperatures, typically above 200°C, are often required to achieve a high degree of polymerization. libretexts.org
Investigation of Reaction Intermediates and Transition States
While specific experimental data on the reaction intermediates and transition states for the polymerization of this compound is scarce, the mechanism is expected to follow established principles of esterification. Computational studies on similar polycondensation reactions, such as those involving aryl halides and bisphenol A, have shown that metal cation-activated complexes can act as intermediates. rsc.org
For the transesterification of this compound, the reaction likely proceeds through a tetrahedral intermediate. The proposed steps are:
Catalyst Coordination: A metal catalyst (e.g., based on tin, titanium, or antimony) coordinates to the carbonyl oxygen of the methyl ester group, increasing its electrophilicity.
Nucleophilic Attack: A hydroxyl group from another monomer attacks the activated carbonyl carbon.
Tetrahedral Intermediate Formation: A transient, high-energy tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to the methoxy group.
Methanol Elimination: The C-O bond of the methoxy group breaks, leading to the elimination of a methanol molecule and the formation of a new ester linkage.
Catalyst Regeneration: The catalyst is regenerated and can participate in further reactions.
Adsorption Kinetics and Thermodynamics in Interfacial Applications
This compound and its derivatives have been investigated for their potential in interfacial applications, such as corrosion inhibition, where their ability to adsorb onto a surface is critical. The adsorption process is governed by kinetic and thermodynamic principles, which dictate the efficiency and stability of the adsorbed layer.
Determination of Adsorption Isotherms and Rate Constants
The adsorption behavior of organic molecules like this compound on a metal surface can be described by adsorption isotherms. Studies on closely related compounds have shown that the adsorption process often follows the Langmuir adsorption model. researchgate.netnih.gov This model assumes that adsorption occurs at specific, localized sites on the surface and that a monolayer is formed. wikipedia.org
The Langmuir isotherm is expressed as: θ = (K_ads * C) / (1 + K_ads * C)
Where:
θ is the fractional surface coverage
C is the inhibitor concentration
K_ads is the adsorption equilibrium constant
The value of K_ads relates to the standard free energy of adsorption (ΔG°_ads), a key thermodynamic parameter indicating the spontaneity of the process. Negative values of ΔG°_ads suggest a spontaneous adsorption process. mdpi.com For a derivative of this compound used as a corrosion inhibitor, the adsorption was found to involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net
The table below presents thermodynamic parameters for the adsorption of a this compound derivative on a low-carbon steel surface.
| Temperature (K) | K_ads (L/mol) | ΔG°_ads (kJ/mol) | Inhibition Efficiency (%) at 300 ppm |
|---|---|---|---|
| 298 | - | - | 83.8 |
| 308 | - | - | - |
| 318 | - | - | - |
| 328 | - | - | 72.0 |
Note: Specific values for K_ads and ΔG°_ads were not provided in the source material, but the trend of decreasing efficiency with increasing temperature is indicative of a dominant physisorption component. researchgate.net
Factors Influencing Adsorption Efficacy and Surface Coverage
The effectiveness of adsorption and the resulting surface coverage are influenced by several environmental and structural factors.
Concentration: As the concentration of the adsorbate increases, the surface coverage generally increases until it reaches a saturation point, consistent with the Langmuir model. For a related inhibitor, increasing the concentration from 50 to 300 ppm significantly increased the charge transfer resistance, indicating greater surface coverage and better protection. researchgate.net
Temperature: The effect of temperature depends on the nature of the adsorption. For physisorption, which is an exothermic process, an increase in temperature typically leads to a decrease in adsorption efficacy. researchgate.net This was observed with a this compound derivative, where inhibition efficiency decreased from 83.8% at 298 K to 72% at 328 K. researchgate.net Conversely, chemisorption is an endothermic process and is favored by higher temperatures.
pH of the Solution: The pH of the aqueous environment can significantly alter the adsorption process by affecting the surface charge of the adsorbent and the ionization state of the adsorbate. mdpi.com The phenolic hydroxyl groups of this compound are weakly acidic. In alkaline solutions, these groups can deprotonate, forming phenoxide ions. This change in charge can enhance or hinder adsorption depending on the surface charge of the substrate. For instance, on a positively charged surface, the anionic form would exhibit stronger electrostatic attraction.
Molecular Structure: The presence of heteroatoms (like oxygen in the hydroxyl and ester groups) and π-electrons in the aromatic ring allows for strong interaction with metal surfaces. researchgate.net These functional groups can donate electrons to the vacant d-orbitals of the metal, leading to the formation of coordinate bonds (chemisorption), which results in a stable and effective protective layer. mdpi.com
Emerging Research Frontiers and Future Perspectives for Dimethyl 4,6 Dihydroxyisophthalate Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of aromatic esters often involves multi-step processes with significant environmental footprints. A key research frontier for dimethyl 4,6-dihydroxyisophthalate lies in the development of greener, more sustainable synthetic methodologies. Current research in polyester (B1180765) synthesis, for example, is increasingly focused on enzymatic catalysis, which offers a milder and more selective alternative to conventional metal-based catalysts. Lipases, in particular, have demonstrated efficacy in catalyzing polycondensation reactions under solvent-free or in green solvent systems, which could be adapted for the synthesis of polymers derived from this compound.
Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to future synthetic strategies. Research into bio-based platform chemicals could provide sustainable precursors for the aromatic ring of this compound. The development of one-pot syntheses and continuous flow processes also represents a significant avenue for enhancing the sustainability and scalability of its production.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Enzymatic Catalysis | Mild reaction conditions, high selectivity, reduced waste | Synthesis of polyesters and other derivatives with controlled structures. |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Sustainable production of the aromatic core. |
| Flow Chemistry | Improved safety, scalability, and process control | Efficient and continuous production of the compound. |
Exploration of New Applications in Advanced Functional Materials
The molecular architecture of this compound makes it an excellent candidate for the construction of advanced functional materials. The presence of hydroxyl and ester groups allows for its participation in hydrogen bonding and coordination chemistry, making it a versatile building block for metal-organic frameworks (MOFs) and other porous crystalline materials. MOFs constructed from isophthalate (B1238265) derivatives have shown promise in applications such as gas storage, separation, and catalysis. The specific substitution pattern of this compound could lead to MOFs with unique pore geometries and chemical functionalities, tailored for specific applications.
In the realm of polymer chemistry, this compound can serve as a monomer for the synthesis of novel polyesters and polyamides. The dihydroxy functionality introduces the potential for creating polymers with enhanced thermal stability, specific solubility characteristics, and the capacity for post-polymerization modification. These materials could find applications in high-performance plastics, specialty coatings, and biomedical devices.
| Material Class | Potential Applications | Role of this compound |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Functionalized linker for creating tailored porous structures. |
| High-Performance Polyesters | Engineering plastics, films, fibers | Monomer to impart rigidity, thermal stability, and functionality. |
| Electroactive Polymers | Organic electronics, sensors | Core structure for redox-active and conductive materials. |
Integration with Nanoscience and Nanotechnology for Hybrid Systems
The convergence of molecular chemistry with nanoscience opens up exciting possibilities for creating hybrid materials with emergent properties. This compound can be integrated into nanoscale systems to develop advanced functional composites. For instance, it can be used to functionalize the surface of nanoparticles, such as gold or silica, to enhance their dispersibility and introduce specific chemical reactivity.
Moreover, the self-assembly of this compound and its derivatives can be exploited to create well-defined nanostructures, such as nanotubes, nanorods, and vesicles. These nanostructures could serve as templates for the synthesis of inorganic nanomaterials or as delivery vehicles in biomedical applications. The development of MOF-based hydrogels is another promising area where the compound could be utilized to create stimuli-responsive and biocompatible materials.
Advanced Computational Methodologies for Predictive Design
Computational chemistry and molecular modeling are becoming indispensable tools in the design and discovery of new materials. For this compound, density functional theory (DFT) and other quantum chemical methods can be employed to predict its electronic structure, reactivity, and spectroscopic properties. Such calculations can provide valuable insights into its behavior in different chemical environments and guide the rational design of new synthetic targets.
Furthermore, molecular dynamics (MD) simulations can be used to study the self-assembly behavior of this compound and its derivatives, as well as their interactions with other molecules and surfaces. This can aid in the design of new materials with tailored nanostructures and functionalities. The use of computational screening techniques can also accelerate the discovery of new applications for this versatile compound, for example, by predicting its binding affinity to specific biological targets or its performance in electronic devices.
| Computational Method | Application to this compound | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Spectroscopic signatures, reaction mechanisms, bond energies. |
| Molecular Dynamics (MD) | Simulation of self-assembly and interactions | Aggregation behavior, conformational preferences, binding affinities. |
| Virtual Screening | Identification of potential applications | Potential as a ligand for catalysts or biological targets. |
Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies
The future of research on this compound will increasingly rely on synergistic approaches that integrate synthetic chemistry, advanced characterization techniques, and theoretical modeling. This interdisciplinary approach is crucial for establishing clear structure-property relationships and for the rational design of new materials.
For example, the synthesis of a new series of polymers based on this compound could be guided by computational predictions of their mechanical and thermal properties. The synthesized materials would then be characterized using a suite of advanced techniques, such as X-ray diffraction, electron microscopy, and various spectroscopic methods, to validate the theoretical models and provide a deeper understanding of their structure and behavior. This iterative cycle of design, synthesis, and characterization will be instrumental in unlocking the full potential of this compound and its derivatives in a wide range of scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
